3-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide
Descripción
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O2/c1-16-23(24(30-33-16)20-8-4-5-9-21(20)26)25(32)28-15-18-14-22(17-10-12-27-13-11-17)31(29-18)19-6-2-3-7-19/h4-5,8-14,19H,2-3,6-7,15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHAVYPTTWAAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide (CAS Number: 1421513-62-3) is a novel synthetic derivative that exhibits potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of 461.9 g/mol. The structure includes a chlorophenyl group, a cyclopentyl moiety, and a pyrazole ring, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H24ClN5O2 |
| Molecular Weight | 461.9 g/mol |
| CAS Number | 1421513-62-3 |
Anticancer Activity
Research indicates that compounds similar to 3-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in tumor growth and inflammation . The compound may exert its anticancer effects through inhibition of COX enzymes or modulation of other signaling pathways involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be attributed to its structural components that resemble known anti-inflammatory agents. Similar compounds have demonstrated efficacy in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators . The presence of the isoxazole ring is particularly noteworthy as it has been associated with anti-inflammatory effects in various studies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups, such as the chlorophenyl and pyridinyl moieties, enhances its interaction with biological targets. Studies have shown that modifications in these groups can lead to increased potency against specific targets, including kinases involved in cancer cell proliferation .
Case Studies
- In Vitro Studies : A study evaluating similar pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor size and improved survival rates compared to controls. These studies suggest that the compound may be effective in vivo as an anticancer agent .
- Clinical Relevance : The ongoing exploration of pyrazole derivatives in clinical trials highlights their potential therapeutic applications. For instance, some analogs are currently being evaluated for their effectiveness in treating rheumatoid arthritis due to their anti-inflammatory properties .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has indicated that compounds with similar structural characteristics exhibit significant anticancer properties. The mechanisms of action may include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis, such as dihydrofolate reductase (DHFR) .
- Kinase Modulation : Preliminary studies suggest inhibitory activity against various kinases involved in cell growth and survival pathways .
Neurological Effects
The presence of the pyridinyl group suggests potential interactions with neurotransmitter receptors, which could modulate physiological responses. This aspect is particularly relevant for developing treatments for neurological disorders .
Case Studies
- Cancer Cell Lines : A study demonstrated that derivatives of this compound showed potent inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Inflammatory Response : In silico studies have suggested that similar compounds can act as inhibitors of 5-lipoxygenase, indicating potential anti-inflammatory effects .
Synthesis and Production
The synthesis typically involves multiple steps:
- Formation of the Pyrazole Ring : Achieved via the reaction of hydrazine with diketones or β-keto esters.
- Pyridinyl Group Introduction : This may involve coupling reactions such as Suzuki or Heck reactions.
- Cyclopentyl Group Attachment : Accomplished through alkylation or acylation reactions.
- Acidic Linkage Formation : Finalized by reacting intermediates with 2-chlorophenylacetic acid derivatives .
Análisis De Reacciones Químicas
Pyrazole Intermediate Preparation
The (1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methylamine segment is constructed through:
-
Hydrazine Cyclocondensation : Reaction of 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde with methylamine in the presence of NaBHCN (reductive amination) .
-
Substitution : Introduction of the pyridin-4-yl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., PdCl(dppf)) on a halogenated pyrazole precursor .
Key Data :
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Pyrazole Cyclization | Cyclopentylhydrazine, DMF, 100°C, 12 h | 65% | |
| Suzuki Coupling | Pyridin-4-ylboronic acid, PdCl, KCO, dioxane | 58% |
Amide Bond Formation
The final coupling between the isoxazole carboxylic acid and pyrazole-methylamine employs carbodiimide-mediated activation (e.g., EDC/HOBt) :
-
Activation : Treatment of the carboxylic acid with EDC and HOBt in DMF generates an active ester.
-
Nucleophilic Attack : Reaction with the amine group under inert atmosphere yields the carboxamide .
Optimized Parameters :
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | EDC (1.2 equiv), HOBt (1.1 equiv) | |
| Solvent | Anhydrous DMF, 0°C to RT, 24 h | |
| Yield | 84% |
Functionalization and Derivatives
Post-synthetic modifications include:
-
Halogenation : Bromination at the pyrazole C4 position using NBS in DMF .
-
Reductive Alkylation : Introduction of substituents via formaldehyde and NaBHCN .
Example Reaction :
| Modification | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Pyrazole Bromination | NBS, DMF, 50°C, 6 h | C4-Br substitution |
Stability and Reactivity Insights
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs derived from the provided evidence:
Key Observations from Structural Comparisons :
Substituent Effects on Lipophilicity :
- Chlorophenyl (target, ) and dichlorophenyl () groups increase LogP, enhancing membrane permeability but risking off-target binding.
- Polar groups like pyridine (target, ) or hydroxyethyl () counterbalance lipophilicity, improving solubility.
Linker and Functional Group Impact :
- Carboxamide (target, ) offers hydrolytic stability vs. carbamate () or hydrazide (), which are more reactive.
- Pyridine positional isomerism (2- vs. 4-pyridinyl in vs. target) alters electronic profiles, affecting binding interactions.
Biological Implications: Cyclopentyl in the target compound may confer conformational rigidity, enhancing receptor selectivity . Methoxy () or methylphenoxy () groups reduce cytotoxicity compared to chloro-substituted analogs but may weaken target affinity.
Computational and Experimental Insights
While direct experimental data (e.g., IC₅₀, LogP) for the target compound are unavailable in the provided evidence, insights can be inferred:
Q & A
Q. What are the recommended synthetic pathways for 3-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide?
The synthesis typically involves multi-step processes, starting with the preparation of core fragments like the pyrazole and isoxazole rings. For example:
- Pyrazole Core : Cyclocondensation of substituted hydrazines with β-ketoesters or enaminones, as seen in similar pyrazole derivatives .
- Isoxazole Core : Use of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (a precursor) for amide bond formation with the pyrazole-methylamine intermediate .
- Coupling : Final assembly via nucleophilic substitution or carbodiimide-mediated coupling. Optimize reaction conditions (e.g., DMF as solvent, 60–80°C) to minimize side products .
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles/geometry (e.g., monoclinic crystal system, P21/c space group) .
- NMR Spectroscopy : Use - and -NMR to verify substitution patterns, particularly distinguishing pyridinyl, cyclopentyl, and chlorophenyl protons .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., observed m/z 471.76 for the parent ion) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the pyrazole-isoxazole hybrid structure?
- Stepwise Purification : Isolate intermediates (e.g., pyrazole-methylamine) via column chromatography to reduce impurities in the final coupling step .
- Catalytic Optimization : Screen palladium or copper catalysts for Suzuki-Miyaura coupling of the pyridinyl group to the pyrazole core .
- Solvent Selection : Use polar aprotic solvents (e.g., DCM/THF mixtures) to enhance solubility of aromatic intermediates .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
- Purity Assessment : Ensure >95% purity via HPLC before bioactivity tests, as trace impurities (e.g., unreacted carbonyl chloride) may skew results .
- Dose-Response Analysis : Perform EC50/IC50 titrations to distinguish between true activity and assay noise .
Q. What computational strategies are effective for studying target interactions of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., cannabinoid CB1 or kinase domains), prioritizing residues within 4 Å of the chlorophenyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclopentyl-pyrazole moiety in hydrophobic pockets .
Q. How can structure-activity relationship (SAR) studies guide modification of substituents?
- Pyridine Substitution : Replace pyridin-4-yl with pyridin-3-yl to evaluate impact on solubility and π-π stacking .
- Cyclopentyl Optimization : Introduce spirocyclic or fluorinated cyclopentyl analogs to enhance metabolic stability .
- Isoxazole Modifications : Test methyl-to-ethyl substitutions at the 5-position to probe steric effects on binding .
Q. What are the stability considerations for long-term storage of this compound?
Q. How can researchers design analogs while retaining the core pharmacophore?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
